Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
The synthesis of Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methyl compounds . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or copper to facilitate the halogenation and methylation processes . Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
- Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activities .
Biological Activity
Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of antiviral and anticancer research. This article delves into its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C10H9BrClN3O2
- Molecular Weight : 318.55 g/mol
- CAS Number : 1298031-94-3
The compound features a unique structure characterized by halogen substituents and a carboxylate group, which enhances its reactivity and biological activity compared to similar compounds.
Antiviral Properties
Research indicates that derivatives of this compound exhibit promising antiviral activity, particularly against the hepatitis B virus (HBV). In vitro studies have shown that specific derivatives can inhibit HBV replication effectively, suggesting potential therapeutic applications in treating viral infections.
Anticancer Activity
The compound also demonstrates significant anticancer properties. Studies have reported that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, one study highlighted its effectiveness against human liver carcinoma cells (HepG2), where it exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .
Case Studies and Research Findings
Study | Target | Findings |
---|---|---|
Study A | HepG2 Cells | Induced apoptosis with IC50 values similar to doxorubicin |
Study B | HBV-infected Cells | Significant reduction in viral load at specific concentrations |
Study C | Immunomodulatory Effects | Enhanced immune response in vitro with potential implications for therapeutic use |
Immunomodulatory Effects
Beyond its antiviral and anticancer activities, this compound has been observed to possess immunomodulatory effects. It may enhance the immune system's ability to combat infections and tumors, making it a candidate for further research in immunotherapy applications .
Properties
Molecular Formula |
C10H9BrClN3O2 |
---|---|
Molecular Weight |
318.55 g/mol |
IUPAC Name |
ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H9BrClN3O2/c1-3-17-10(16)8-5(2)13-9-6(11)4-7(12)14-15(8)9/h4H,3H2,1-2H3 |
InChI Key |
QCIVIILPUWWWDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=C(C=C2Br)Cl)C |
Origin of Product |
United States |
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